molecular formula C15H21ClN2O5 B12777360 [(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81786-46-1

[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12777360
CAS No.: 81786-46-1
M. Wt: 344.79 g/mol
InChI Key: GONIXKRMNJDMIN-FFIJQSHZSA-N
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Description

[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique furofuran structure, which is a bicyclic system containing oxygen atoms. The presence of the phenylpropylamino group and the nitrate moiety further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furofuran core: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.

    Introduction of the phenylpropylamino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with phenylpropylamine.

    Nitration: The nitrate group can be introduced through a nitration reaction using nitric acid or a nitrate ester.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The phenylpropylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure and reactivity may make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biochemical pathways. The nitrate group may also play a role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate
  • [(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] sulfate

Uniqueness

The presence of the nitrate group in [(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride distinguishes it from similar compounds. This group may confer unique reactivity and biological activity, making it a valuable compound for further study.

Properties

CAS No.

81786-46-1

Molecular Formula

C15H21ClN2O5

Molecular Weight

344.79 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C15H20N2O5.ClH/c18-17(19)22-13-10-21-14-12(9-20-15(13)14)16-8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,12-16H,4,7-10H2;1H/t12-,13-,14+,15+;/m0./s1

InChI Key

GONIXKRMNJDMIN-FFIJQSHZSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])NCCCC3=CC=CC=C3.Cl

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])NCCCC3=CC=CC=C3.Cl

Origin of Product

United States

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